Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-
Brand Name: Vulcanchem
CAS No.: 247089-62-9
VCID: VC17114039
InChI: InChI=1S/C54H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-59-47-39-35-45(36-40-47)51-49-50(54(58)55-51)52(56-53(49)57)46-37-41-48(42-38-46)60-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,55,58H,3-34,43-44H2,1-2H3
SMILES:
Molecular Formula: C54H84N2O2S2
Molecular Weight: 857.4 g/mol

Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-

CAS No.: 247089-62-9

Cat. No.: VC17114039

Molecular Formula: C54H84N2O2S2

Molecular Weight: 857.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- - 247089-62-9

Specification

CAS No. 247089-62-9
Molecular Formula C54H84N2O2S2
Molecular Weight 857.4 g/mol
IUPAC Name 3-hydroxy-1,4-bis(4-octadecylsulfanylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one
Standard InChI InChI=1S/C54H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-59-47-39-35-45(36-40-47)51-49-50(54(58)55-51)52(56-53(49)57)46-37-41-48(42-38-46)60-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,55,58H,3-34,43-44H2,1-2H3
Standard InChI Key OECIMFUOKDGJQO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)SCCCCCCCCCCCCCCCCCC

Introduction

Chemical Structure and Molecular Characteristics

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight857.4 g/mol
Boiling Point923.4 ± 65.0 °C (Predicted)
Density1.05 ± 0.1 g/cm³ (Predicted)
pKa8.0 ± 0.60 (Predicted)
LogP20.3

The high logP underscores extreme hydrophobicity, necessitating nonpolar solvents for processing. The density and boiling point align with trends observed in long-chain arylthioethers, suggesting thermal stability suitable for solution-based fabrication .

Synthesis and Structural Characterization

Multi-Step Synthetic Pathways

Synthesis typically involves a three-step sequence:

  • Core Formation: Condensation of diaminomaleonitrile with arylthio-substituted diketones under acidic conditions to yield the pyrrolopyrrole-dione scaffold.

  • Alkylation: Introduction of octadecylthio groups via nucleophilic aromatic substitution, leveraging the electron-withdrawing nature of the dione to activate phenyl rings.

  • Purification: Chromatographic separation to isolate the target compound, with yields optimized using polar aprotic solvents like dimethylformamide (DMF).

Analytical Validation

Structural confirmation relies on:

  • Mass Spectrometry: Molecular ion peak at m/z 857.4 consistent with the formula C54H84N2O2S2\text{C}_{54}\text{H}_{84}\text{N}_{2}\text{O}_{2}\text{S}_{2}.

  • NMR Spectroscopy: Distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 0.8–1.5 ppm).

  • XRD Analysis: Crystalline domains with d-spacings indicative of π-stacked columns, crucial for charge transport.

Applications in Organic Electronics

Organic Photovoltaic Cells (OPVs)

The compound’s extended π-system enables broad light absorption, while its ambipolar charge transport properties facilitate efficient hole and electron mobility. Blended with electron-accepting polymers, it achieves power conversion efficiencies (PCEs) exceeding 8% in bulk heterojunction devices. The octadecylthio chains mitigate phase separation, enhancing film homogeneity and device longevity.

Organic Field-Effect Transistors (OFETs)

In OFETs, thin films of this derivative exhibit hole mobilities of 10210^{-2} to 10110^{-1} cm²/V·s, attributed to the ordered molecular packing. Threshold voltages remain stable under ambient conditions, underscoring its potential for flexible electronics.

Challenges and Future Directions

Solubility Limitations

Despite its processability in chlorinated solvents, the compound’s high logP complicates integration with hydrophilic matrices. Research is exploring copolymerization with polar monomers to enhance compatibility.

Stability Under Operational Stress

Long-term exposure to UV irradiation induces photooxidation of the thioether linkages, reducing device performance. Encapsulation strategies and antioxidant additives are under investigation to mitigate degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator